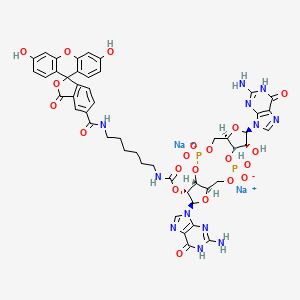
2'-Fluo-AHC-c-di-GMP (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Fluo-AHC-c-di-GMP (sodium) is a multifunctional dye used extensively in biological experiments. It is a fluorescent analogue of the bacterial second messenger cyclic diguanosine monophosphate (c-di-GMP). This compound is particularly valuable for its ability to help researchers observe and analyze cell structures, track biomolecules, evaluate cell functions, distinguish cell types, detect biomolecules, study tissue pathology, and monitor microorganisms .
Méthodes De Préparation
The synthesis of 2’-Fluo-AHC-c-di-GMP (sodium) involves conjugating a fluoresceinyl group to one of the 2’-hydroxy groups of cyclic diguanosine monophosphate via a 9-atom spacer. The detailed synthetic steps include the use of various reagents and conditions such as 1H-tetrazole, iodine, pyridine, dichloromethane, and aqueous ammonia . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
2’-Fluo-AHC-c-di-GMP (sodium) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like iodine.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium sulfide are often used.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2’-Fluo-AHC-c-di-GMP (sodium) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe to study molecular interactions and reactions.
Biology: Helps in observing and analyzing cell structures, tracking biomolecules, and evaluating cell functions.
Medicine: Used in diagnostic applications to detect biomolecules and study tissue pathology.
Industry: Employed in textile dyeing, functional textile processing, food pigments, and dye-sensitized solar cells
Mécanisme D'action
The mechanism of action of 2’-Fluo-AHC-c-di-GMP (sodium) involves its ability to fluoresce when excited by light at a specific wavelength (λ exc 494 nm) and emit light at another wavelength (λ em 517 nm). This fluorescence allows researchers to track and observe various biological processes. The dye is conjugated via a 9-atom spacer to one of the 2’-hydroxy groups, which facilitates its incorporation into biological systems .
Comparaison Avec Des Composés Similaires
2’-Fluo-AHC-c-di-GMP (sodium) is unique due to its specific fluorescent properties and its ability to be used in a wide range of applications. Similar compounds include:
Cyclic diguanosine monophosphate (c-di-GMP): The parent compound without the fluorescent modification.
Other fluorescent dyes: Such as fluorescein and rhodamine, which are used for similar purposes but may have different excitation and emission wavelengths
These similar compounds highlight the versatility and uniqueness of 2’-Fluo-AHC-c-di-GMP (sodium) in scientific research.
Propriétés
Formule moléculaire |
C48H46N12Na2O21P2 |
|---|---|
Poids moléculaire |
1234.9 g/mol |
Nom IUPAC |
disodium;[(1S,6R,8R,9R,10R,15R,17R,18R)-8,17-bis(2-amino-6-oxo-1H-purin-9-yl)-18-hydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-9-yl] N-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]hexyl]carbamate |
InChI |
InChI=1S/C48H48N12O21P2.2Na/c49-45-55-37-31(40(65)57-45)53-18-59(37)42-33(63)34-29(76-42)16-73-83(71,72)81-35-30(17-74-82(69,70)80-34)77-43(60-19-54-32-38(60)56-46(50)58-41(32)66)36(35)78-47(68)52-12-4-2-1-3-11-51-39(64)20-5-8-24-23(13-20)44(67)79-48(24)25-9-6-21(61)14-27(25)75-28-15-22(62)7-10-26(28)48;;/h5-10,13-15,18-19,29-30,33-36,42-43,61-63H,1-4,11-12,16-17H2,(H,51,64)(H,52,68)(H,69,70)(H,71,72)(H3,49,55,57,65)(H3,50,56,58,66);;/q;2*+1/p-2/t29-,30-,33-,34-,35-,36-,42-,43-;;/m1../s1 |
Clé InChI |
QYUUGROCOBLPQW-ZXIRLDLASA-L |
SMILES isomérique |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
SMILES canonique |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C6N=C(NC7=O)N)OC(=O)NCCCCCCNC(=O)C8=CC9=C(C=C8)C2(C3=C(C=C(C=C3)O)OC3=C2C=CC(=C3)O)OC9=O)OP(=O)(O1)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B12369516.png)
![(3E,5S,8R,9S,10R,13S,14S)-3-(2-aminoethoxyimino)-10,13-dimethyl-1,2,4,5,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-6,17-dione;oxalic acid](/img/structure/B12369523.png)
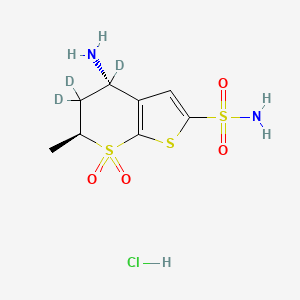

![N-(1-adamantylmethyl)-1-[[4-(hydroxycarbamoyl)-3-methoxyphenyl]methyl]indole-5-carboxamide](/img/structure/B12369535.png)
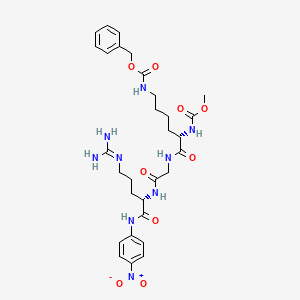
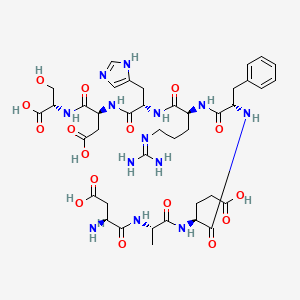
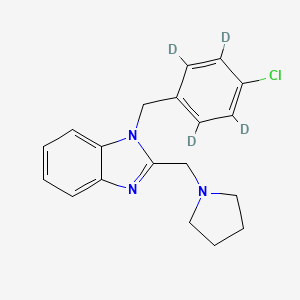
![6-[1-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]cyclohexyl]hexanoic acid](/img/structure/B12369557.png)
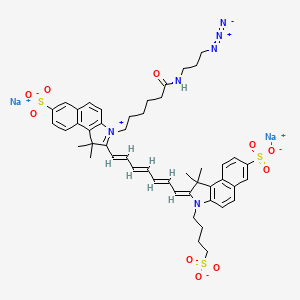
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] benzenecarbothioate](/img/structure/B12369570.png)
